IOX2
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Overview
Description
IOX2 is a selective inhibitor of hypoxia-inducible factor prolyl-hydroxylases, specifically targeting prolyl hydroxylase domain-containing protein 2 (PHD2). This compound has gained significant attention due to its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α), which plays a crucial role in cellular responses to low oxygen levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of IOX2 involves the use of isatoic anhydride as a starting materialThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: IOX2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, altering its chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated forms .
Scientific Research Applications
IOX2 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the role of prolyl hydroxylases in various biochemical pathways.
Biology: Employed in research to understand the regulation of hypoxia-inducible factors and their impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as anemia, myocardial infarction, and stroke by stabilizing HIF-1α.
Industry: Utilized in the development of new drugs and therapeutic agents targeting hypoxia-related conditions
Mechanism of Action
IOX2 exerts its effects by inhibiting prolyl hydroxylase domain-containing protein 2 (PHD2), which is responsible for the hydroxylation of hypoxia-inducible factor-1 alpha (HIF-1α). By inhibiting PHD2, this compound prevents the degradation of HIF-1α, leading to its stabilization and accumulation. This stabilization allows HIF-1α to activate the transcription of genes involved in cellular adaptation to hypoxia, including those related to angiogenesis, metabolism, and erythropoiesis .
Comparison with Similar Compounds
Vadadustat: Another PHD inhibitor with similar pharmacological properties.
Roxadustat: A PHD inhibitor used in the treatment of anemia associated with chronic kidney disease.
IOX4: A triazole-based PHD inhibitor with activity in the brain.
Comparison: IOX2 is unique in its high selectivity for prolyl hydroxylase domain-containing protein 2 (PHD2) and its ability to stabilize hypoxia-inducible factor-1 alpha (HIF-1α) without affecting other hydroxylases. This selectivity makes this compound a valuable tool for studying the specific role of PHD2 in hypoxia-related pathways and for developing targeted therapies .
Properties
IUPAC Name |
2-[(1-benzyl-4-hydroxy-2-oxoquinoline-3-carbonyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c22-15(23)10-20-18(25)16-17(24)13-8-4-5-9-14(13)21(19(16)26)11-12-6-2-1-3-7-12/h1-9,24H,10-11H2,(H,20,25)(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAOSCCRYLYQBES-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=C(C2=O)C(=O)NCC(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70715755 |
Source
|
Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
931398-72-0 |
Source
|
Record name | N-(1-Benzyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbonyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70715755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 931398-72-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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